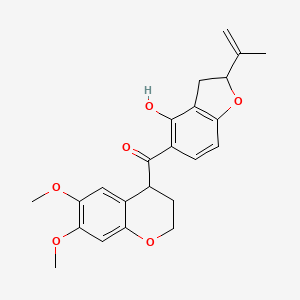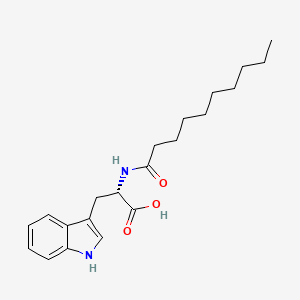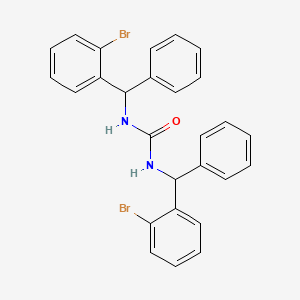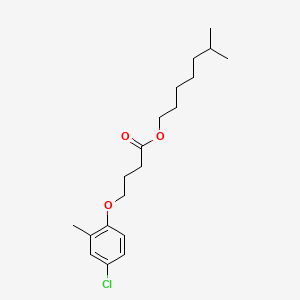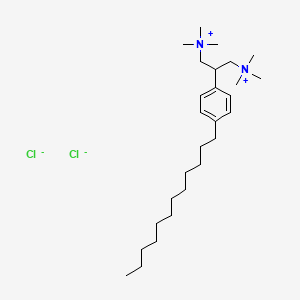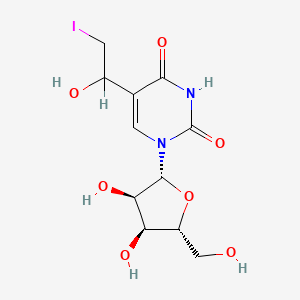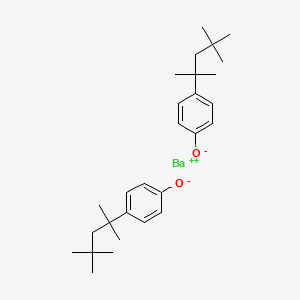
Barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is an organobarium compound with the molecular formula C32H48BaO2. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) typically involves the reaction of barium hydroxide with p-(1,1,3,3-tetramethylbutyl)phenol. The reaction is carried out in an organic solvent such as toluene or xylene under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process .
化学反応の分析
Types of Reactions
Barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form barium bis(p-(1,1,3,3-tetramethylbutyl)phenoxy) radicals.
Reduction: It can be reduced to form barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) anions.
Substitution: The phenolate groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Barium bis(p-(1,1,3,3-tetramethylbutyl)phenoxy) radicals.
Reduction: Barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) anions.
Substitution: Various substituted phenolate derivatives.
科学的研究の応用
Barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a biochemical reagent.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) involves its interaction with molecular targets such as enzymes and receptors. The phenolate groups can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with specific molecular targets, leading to its diverse range of applications .
類似化合物との比較
Similar Compounds
Barium bis(phenolate): Similar structure but lacks the bulky p-(1,1,3,3-tetramethylbutyl) groups.
Calcium bis(p-(1,1,3,3-tetramethylbutyl)phenolate): Similar structure but with calcium instead of barium.
Magnesium bis(p-(1,1,3,3-tetramethylbutyl)phenolate): Similar structure but with magnesium instead of barium.
Uniqueness
Barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is unique due to the presence of bulky p-(1,1,3,3-tetramethylbutyl) groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where specific molecular interactions are required .
特性
CAS番号 |
28675-72-1 |
|---|---|
分子式 |
C28H42BaO2 |
分子量 |
548.0 g/mol |
IUPAC名 |
barium(2+);4-(2,4,4-trimethylpentan-2-yl)phenolate |
InChI |
InChI=1S/2C14H22O.Ba/c2*1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;/h2*6-9,15H,10H2,1-5H3;/q;;+2/p-2 |
InChIキー |
BJCPMGPOFKXSML-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)[O-].CC(C)(C)CC(C)(C)C1=CC=C(C=C1)[O-].[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol](/img/structure/B12670737.png)
![Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate](/img/structure/B12670738.png)


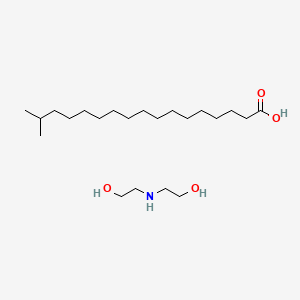
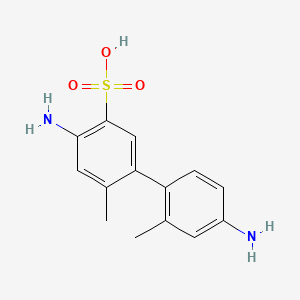
![N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine](/img/structure/B12670764.png)
